molecular formula C21H21NO2 B286524 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide

2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide

Cat. No. B286524
M. Wt: 319.4 g/mol
InChI Key: ZEQVQOJTPHSLRP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide, commonly known as N-(2-naphthyl)-4-methoxyphenethylacetamide (NMPA), is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been widely studied for its potential therapeutic properties.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-cancer effects. 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has been proposed as a potential treatment for various diseases, including cancer and chronic pain.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide is not fully understood. However, it has been proposed that 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide exerts its therapeutic effects by modulating the activity of various signaling pathways. 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer. 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell growth.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and protein kinase B (AKT). 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has been shown to reduce oxidative stress and inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has been extensively studied in vitro and in vivo, and its pharmacological properties have been well characterized. However, there are also some limitations to using 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide in lab experiments. 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide. One potential direction is to investigate the potential therapeutic effects of 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide in various disease models. 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has been proposed as a potential treatment for cancer, chronic pain, and other diseases, and further research is needed to determine its efficacy in these contexts. Another direction is to investigate the mechanism of action of 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide in more detail. Understanding how 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide exerts its therapeutic effects could lead to the development of more effective drugs. Finally, there is a need to develop more efficient methods for administering 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide in vivo, which could improve its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide involves the reaction of 2-naphthylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl bromoacetate to form 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide. The synthesis of 2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide has been optimized to produce high yields and purity.

properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(1-naphthalen-2-ylethyl)acetamide

InChI

InChI=1S/C21H21NO2/c1-15(18-10-9-17-5-3-4-6-19(17)14-18)22-21(23)13-16-7-11-20(24-2)12-8-16/h3-12,14-15H,13H2,1-2H3,(H,22,23)

InChI Key

ZEQVQOJTPHSLRP-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=C(C=C3)OC

solubility

0.7 [ug/mL]

Origin of Product

United States

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